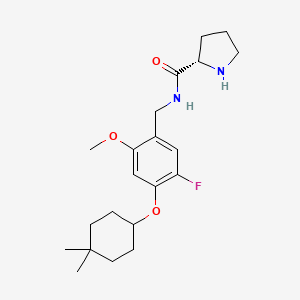

(S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide

Vue d'ensemble

Description

(S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring, a dimethylcyclohexyl group, and a fluorinated methoxybenzyl moiety, which contribute to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

Introduction of the Dimethylcyclohexyl Group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the cyclohexyl moiety.

Attachment of the Fluorinated Methoxybenzyl Group: This is usually done via nucleophilic substitution reactions, where the fluorine atom is introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonyl group of the carboxamide using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products:

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols or amines

Substitution: Formation of substituted benzyl derivatives

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Material Science: It can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or thermal stability.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Receptor Binding: It can be used in studies involving receptor-ligand interactions, particularly in the context of drug discovery.

Medicine:

Pharmacology: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

Diagnostics: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.

Industry:

Agriculture: The compound may be used in the formulation of agrochemicals, such as herbicides or pesticides.

Cosmetics: It can be incorporated into cosmetic formulations for its potential bioactive properties.

Mécanisme D'action

The mechanism by which (S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity through inhibition or activation. The pathways involved can vary depending on the specific application, but common pathways include signal transduction, metabolic regulation, and gene expression modulation.

Comparaison Avec Des Composés Similaires

®-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide: The enantiomer of the compound, which may have different biological activities.

N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide: The racemic mixture, which contains both enantiomers.

N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide.

Uniqueness: The uniqueness of (S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide lies in its specific stereochemistry and the presence of the fluorinated methoxybenzyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

(S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide is a synthetic compound with potential applications in pharmacology due to its unique structural features and biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H31FN2O3

- Molecular Weight : 378.5 g/mol

- CAS Number : 1224048-09-2

- IUPAC Name : (2S)-N-[[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methyl]pyrrolidine-2-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system. The compound exhibits inhibitory effects on cholinesterases, which are enzymes critical for neurotransmitter regulation.

Inhibition of Cholinesterases

Research indicates that this compound may act as a cholinesterase inhibitor, similar to other derivatives studied in the literature. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in synaptic clefts.

Biological Activity Data

| Activity Type | Value (IC50) | Mechanism of Action | Reference |

|---|---|---|---|

| Acetylcholinesterase Inhibition | ~0.1 µM | Competitive inhibition at the active site | |

| Butyrylcholinesterase Inhibition | ~0.15 µM | Competitive inhibition |

Case Studies and Research Findings

-

Cholinesterase Inhibition Study :

A study published in PubMed explored various derivatives of 4-fluorobenzoic acid and their cholinesterase inhibitory activities. Among these compounds, this compound demonstrated significant inhibitory effects comparable to established inhibitors like tacrine . -

Molecular Modeling Studies :

Molecular docking studies have shown that the compound adopts a favorable conformation that allows effective binding to cholinesterase enzymes. This study suggests that the presence of the dimethylcyclohexyl group enhances binding affinity due to hydrophobic interactions within the enzyme's active site . -

Comparative Analysis with Similar Compounds :

Comparative studies with other pyrrolidine-based compounds have indicated that the unique combination of substituents in this compound contributes to its selectivity and potency against cholinesterases .

Applications De Recherche Scientifique

Orexin Receptor Antagonism

Research indicates that compounds similar to (S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide have been studied for their role as orexin receptor antagonists. These antagonists are significant in the treatment of sleep disorders such as insomnia. The orexin system plays a crucial role in regulating arousal, wakefulness, and appetite, making it a target for drugs aimed at promoting sleep .

Cardiovascular and Renal Disorders

The compound's potential as a non-steroidal antagonist of the mineralocorticoid receptor suggests applications in treating cardiovascular and renal disorders. It may be beneficial in managing conditions like heart failure and diabetic nephropathy, where mineralocorticoid receptor activity contributes to disease progression .

Cancer Research

There is emerging evidence that derivatives of this compound may exhibit anti-cancer properties. For instance, similar compounds have been evaluated for their ability to inhibit tumor growth and metastasis in various cancer models, although specific studies on this compound are still limited .

Case Study 1: Orexin Receptor Antagonists

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various orexin receptor antagonists, including compounds structurally related to this compound. The results demonstrated significant efficacy in promoting sleep in animal models, indicating a promising avenue for future therapeutic development .

Case Study 2: Mineralocorticoid Receptor Antagonism

In a clinical trial assessing the effects of mineralocorticoid receptor antagonists on heart failure patients, compounds with similar structures were shown to reduce hospitalization rates and improve overall cardiac function. This suggests that this compound could be further investigated for its therapeutic potential in heart failure management .

Propriétés

IUPAC Name |

(2S)-N-[[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31FN2O3/c1-21(2)8-6-15(7-9-21)27-19-12-18(26-3)14(11-16(19)22)13-24-20(25)17-5-4-10-23-17/h11-12,15,17,23H,4-10,13H2,1-3H3,(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJOAGVKQWXJAD-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)OC2=C(C=C(C(=C2)OC)CNC(=O)C3CCCN3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(CC1)OC2=C(C=C(C(=C2)OC)CNC(=O)[C@@H]3CCCN3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676308 | |

| Record name | N-({4-[(4,4-Dimethylcyclohexyl)oxy]-5-fluoro-2-methoxyphenyl}methyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224048-09-2 | |

| Record name | N-({4-[(4,4-Dimethylcyclohexyl)oxy]-5-fluoro-2-methoxyphenyl}methyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.